molecular formula C19H15BrFN B571519 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline CAS No. 154057-56-4

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

Cat. No.: B571519
CAS No.: 154057-56-4
M. Wt: 356.238
InChI Key: QCNHMJKMLPPGMF-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities . The structure of quinoline derivatives can be identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary. For instance, one derivative was found to be yellow crystals with a melting point of 210–212 °C .

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is an important intermediate in synthesizing pitavastatin calcium, a drug used for lowering blood lipids. It has been synthesized from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate and characterized using NMR, LC-MS, and X-ray diffraction techniques (Ei et al., 2014).

  • Role in HMG-CoA Reductase Inhibition : Quinoline-based derivatives, including those related to this compound, have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. These studies have found that the cyclopropyl group and 4-fluorophenyl substituent significantly influence the activity of these inhibitors (Suzuki et al., 2001).

  • GPCR Ligand and Anticancer Potential : Novel derivatives of this compound have been investigated as G-Protein Coupled Receptor (GPCR) ligands, demonstrating potential in cancer treatment through PI3-kinase inhibition. These compounds showed significant in vitro activity against breast and skin cancer cell lines (Thangarasu et al., 2018).

  • Antibacterial and Antifungal Activities : Some derivatives synthesized from related compounds have shown broad antibacterial activity against gram-positive and gram-negative bacteria and remarkable antifungal activity (Abdel‐Wadood et al., 2014).

  • Anti-Inflammatory Properties : A novel tetrazole incorporated quinoline analog related to this compound has been synthesized and demonstrated in vitro anti-inflammatory activity. This includes molecular docking studies to assess the activity of the compound (Sureshkumar et al., 2017).

  • Improvement in Synthesis Methods : Studies have also focused on improving the synthesis of intermediates of pitavastatin, highlighting the significance of this compound in pharmaceutical synthesis (Zhixiang, 2008).

Future Directions

The results obtained from studies on quinoline derivatives are important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents .

Properties

IUPAC Name

3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHMJKMLPPGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652258
Record name 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154057-56-4
Record name 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154057-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopropyl-3-(Bromomethyl)-4-(4-Fluorophenyl)-Quinoline
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Q & A

Q1: What is the significance of the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline?

A: Understanding the crystal structure of this compound provides valuable insights into its solid-state arrangement and potential interactions. The research paper describes how X-ray diffraction analysis revealed that this compound crystallizes in the triclinic system, belonging to the space group P-1. [] The specific lattice parameters (a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å) and unit cell volume (V = 783.3(4) Å3) were determined, with two molecules per unit cell (Z = 2). [] This structural information can be crucial for further studies involving its solid-state properties, potential applications in material science, and even for understanding its interactions within biological systems.

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